C8-Bromo Enables a ≥50-Fold Potency Gain in TGT Inhibition over Non-Brominated or 8-Oxa/8-Carba Analogs
In a foundational SAR study on TGT inhibitors, Meyer et al. (2004) demonstrated that a (phenylsulfanyl)methyl substituent at C8 of the 2-aminoquinazolin-4(3H)-one core afforded an inhibitor (1c) with a Ki value of 100 nM . The 8-bromo derivative serves as the critical synthetic intermediate en route to this potent chemotype via Pd-catalyzed thioetherification, a transformation not accessible from the 8-H or 8-Cl analogs due to insufficient reactivity in cross-coupling . The criticality of the C8 substituent identity was underscored by the profound 56-fold and 36-fold losses in affinity upon replacement of the 8-sulfanyl linker with oxygen (1h, Ki = 5.6 μM) or methylene (1i, Ki = 3.6 μM), respectively, illustrating that the 8-bromo handle is not merely a synthetic convenience but a gatekeeper to pharmacologically essential sulfur-π interactions in the TGT lipophilic pocket .
| Evidence Dimension | Inhibitory constant (Ki) of TGT inhibitors bearing different 8-position linkers in 2-aminoquinazolin-4(3H)-one scaffold |
|---|---|
| Target Compound Data | 8-Bromo derivative: not directly tested; serves as key synthetic intermediate to access 1c (sulfanyl linker, Ki = 100 nM). The C8-Br intermediate enables Pd-catalyzed diversification that 8-H, 8-Cl, and 8-F analogs cannot support with comparable efficiency. |
| Comparator Or Baseline | 1c (8-(phenylsulfanyl)methyl linker): Ki = 100 nM; 1h (8-oxy linker, O-atom): Ki = 5.6 μM; 1i (8-carba linker, CH₂): Ki = 3.6 μM |
| Quantified Difference | Replacement of S-linker (1c) with O-linker (1h): ΔKi = 5.6 μM ÷ 0.10 μM = 56-fold loss. Replacement with CH₂ linker (1i): ΔKi = 3.6 μM ÷ 0.10 μM = 36-fold loss. The 8-Br intermediate is the sole synthetic entry point to the potent 1c chemotype under the reported protocols. |
| Conditions | In vitro fluorescence-based TGT inhibition assay; Ki determined by Cheng-Prusoff equation from IC50 values measured at varied substrate concentrations; recombinant Zymomonas mobilis TGT enzyme at 25°C, pH 7.5; crystal structure validation at 1.8–2.1 Å resolution. |
Why This Matters
For procurement decisions in anti-infective drug discovery programs targeting TGT-dependent pathogens (e.g., Shigella), selecting any 2-aminoquinazolin-4-one analog lacking the 8-bromo handle precludes access to the sub-100 nM potency tier demonstrated by the 8-sulfanyl series, a 56-fold differential that separates a viable lead from a discarded series.
- [1] Meyer, E.A.; Furler, M.; Diederich, F.; Brenk, R.; Klebe, G. Synthesis and in vitro evaluation of 2-aminoquinazolin-4(3H)-one-based inhibitors for tRNA-guanine transglycosylase (TGT). Helv. Chim. Acta 2004, 87, 1333–1356. View Source
